1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine
Description
1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 3,5-dimethylpyrazole core substituted at the 1-position with a 2-(ethylsulfonyl)ethyl group and an amine moiety at the 4-position.
The compound is listed as a discontinued primary amine product by CymitQuimica, suggesting its relevance in early-stage drug discovery or chemical synthesis .
Properties
Molecular Formula |
C9H17N3O2S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
1-(2-ethylsulfonylethyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O2S/c1-4-15(13,14)6-5-12-8(3)9(10)7(2)11-12/h4-6,10H2,1-3H3 |
InChI Key |
DJSXKGRDRGLLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via nucleophilic substitution reactions. Ethylsulfonyl chloride is reacted with the pyrazole derivative in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the pyrazole ring at the 3 and 5 positions. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylsulfonyl chloride in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(Ethylsulfonyl)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-(ethylsulfonyl)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine and related pyrazole-4-amine derivatives:
Key Observations :
Electronic and Solubility Profiles :
- The ethylsulfonyl group in the target compound increases polarity compared to aryl (e.g., 4-fluorophenyl or chlorobenzyl) or ether (methoxymethyl) substituents. This may improve aqueous solubility but reduce membrane permeability .
- In contrast, lipophilic groups (e.g., 4-fluorophenyl in compound 6a) enhance binding to hydrophobic targets like GLUT1 .
Biological Activity :
- Compound 6a exhibits potent GLUT1 inhibition (IC₅₀ = 12 nM), attributed to the 4-fluorophenyl group's optimal fit in the transporter's binding pocket .
- The ethylsulfonyl analog's sulfonyl group may introduce steric or electronic effects that alter target affinity, though direct activity data are unavailable.
Synthetic Accessibility :
- The target compound’s synthesis likely involves sulfonylation of a pyrazole precursor, whereas aryl-substituted analogs (e.g., 6a) are synthesized via reductive amination or nitro reduction .
Stability and Metabolism :
- Sulfonyl groups are generally resistant to hydrolysis, suggesting the target compound may exhibit superior metabolic stability compared to esters or ethers (e.g., methoxymethyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
